1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid
Overview
Description
1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with phenylpropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Phenylpropanoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Phenylpropanoyl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-(3-Phenylpropanoyl)piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at a different position.
Phenylpropanoyl derivatives: Compounds with similar phenylpropanoyl groups but different core structures.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-5,13H,6-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOSVYASWDJHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details
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